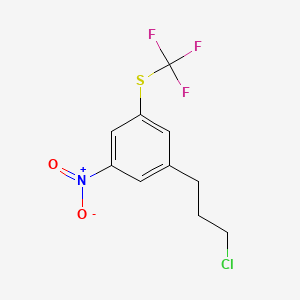
Dbco-(CH2)2-NH-peg4-CH2CH2N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is a compound that combines dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and azide functional groups. This compound is particularly useful in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The DBCO group is known for its high reactivity with azides, facilitating strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of “click chemistry.”
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-(CH2)2-NH-peg4-CH2CH2N3 typically involves the following steps:
Synthesis of DBCO-NH-PEG4-CH2CH2NH2: This intermediate is prepared by reacting DBCO with a PEG4 linker that has an amine group at one end.
Introduction of Azide Group: The amine group of DBCO-NH-PEG4-CH2CH2NH2 is then reacted with a compound containing an azide group, such as azidoacetic acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Dbco-(CH2)2-NH-peg4-CH2CH2N3 primarily undergoes the following types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most significant reaction, where the DBCO group reacts with azides to form stable triazole linkages.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxyl groups or activated esters.
Common Reagents and Conditions
SPAAC Reactions: These reactions are typically carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts, making them biocompatible.
Substitution Reactions: These reactions often require the presence of coupling agents like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.
Major Products
Triazole Derivatives: Formed from SPAAC reactions with azides.
Amide or Ester Derivatives: Formed from substitution reactions with carboxyl or ester groups.
Applications De Recherche Scientifique
Dbco-(CH2)2-NH-peg4-CH2CH2N3 has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for Dbco-(CH2)2-NH-peg4-CH2CH2N3 involves the SPAAC reaction. The DBCO group undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for metal catalysts . The PEG linker provides solubility and flexibility, reducing non-specific interactions and enhancing biocompatibility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dbco-peg4-NH2: Similar structure but lacks the azide group, limiting its use in SPAAC reactions.
Dbco-peg4-COOH: Contains a carboxyl group instead of an amine, used for different types of conjugation reactions.
Uniqueness
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is unique due to its combination of DBCO, PEG, and azide groups, making it highly versatile for bioorthogonal chemistry. Its ability to undergo SPAAC reactions without metal catalysts and its biocompatibility make it particularly valuable for in vivo applications .
Propriétés
Formule moléculaire |
C29H35N5O6 |
|---|---|
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H35N5O6/c30-33-32-14-16-38-18-20-40-22-21-39-19-17-37-15-12-28(35)31-13-11-29(36)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34/h1-8H,11-23H2,(H,31,35) |
Clé InChI |
VWRJOHWKUORMLG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)



![(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride](/img/structure/B14036309.png)




![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)


